molecular formula C28H27Cl2N3O B10866007 [3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone

[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone

Cat. No.: B10866007
M. Wt: 492.4 g/mol
InChI Key: PDAKAOFKIYGTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes indole and piperazine moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and piperazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, alkylating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry or batch processing. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkyl groups

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or dealkylated products.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its indole and piperazine moieties are known to interact with enzymes and receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the combination of indole and piperazine moieties. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H27Cl2N3O

Molecular Weight

492.4 g/mol

IUPAC Name

[3-(4-chlorophenyl)-5-ethyl-1-methylindol-2-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C28H27Cl2N3O/c1-3-19-7-12-25-24(17-19)26(20-8-10-21(29)11-9-20)27(31(25)2)28(34)33-15-13-32(14-16-33)23-6-4-5-22(30)18-23/h4-12,17-18H,3,13-16H2,1-2H3

InChI Key

PDAKAOFKIYGTAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.